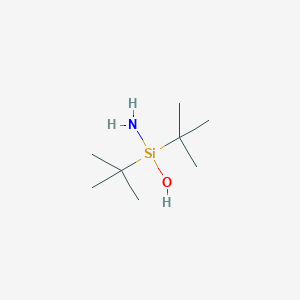

Amino(di-tert-butyl)silanol

Description

Structure

3D Structure

Properties

CAS No. |

93502-91-1 |

|---|---|

Molecular Formula |

C8H21NOSi |

Molecular Weight |

175.34 g/mol |

IUPAC Name |

2-(amino-tert-butyl-hydroxysilyl)-2-methylpropane |

InChI |

InChI=1S/C8H21NOSi/c1-7(2,3)11(9,10)8(4,5)6/h10H,9H2,1-6H3 |

InChI Key |

GSWDVUUNDDFTEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C(C)(C)C)(N)O |

Origin of Product |

United States |

Synthetic Methodologies for Amino Di Tert Butyl Silanol and Analogous Constructs

Direct and Indirect Synthetic Routes to Di-tert-butylsilanol Moieties

The construction of the sterically hindered di-tert-butylsilanol group is a foundational step. Various methods have been developed to achieve this, often contending with the steric bulk of the tert-butyl groups which can influence reactivity and reaction outcomes.

Methods Utilizing Di-tert-butylsilyl Ditriflate Precursors

Di-tert-butylsilyl bis(trifluoromethanesulfonate), also known as di-tert-butylsilyl ditriflate, serves as a highly effective and versatile reagent for creating the di-tert-butylsilylene-protected diols, which are precursors to silanols. tudublin.ienih.govresearchgate.net This reagent can be prepared by treating di-tert-butylchlorosilane (B1588140) with trifluoromethanesulfonic acid. tudublin.ieresearchgate.net

The high electrophilicity of di-tert-butylsilyl ditriflate allows it to react readily with a range of diols, including 1,2-, 1,3-, and 1,4-diols, under mild conditions to form cyclic di-tert-butylsilylene derivatives in high yields. tudublin.ieresearchgate.net For instance, allylic alcohols can be condensed with di-tert-butylsilyl ditriflate in the presence of a base like imidazole (B134444) or 2,6-lutidine to form the corresponding allylic silanols. nih.govresearchgate.net This method is not only efficient but also scalable, making it a practical choice for synthetic applications. nih.gov

The resulting cyclic silyl (B83357) ethers can then be selectively cleaved to generate the desired di-tert-butylsilanol moiety. This approach has been instrumental in the synthesis of complex molecules, including protected ribonucleosides for RNA synthesis and in the stereoselective synthesis of various organic compounds. researchgate.netereztech.com

Approaches for the Preparation of Sterically Encumbered Silanols

The synthesis of sterically hindered silanols, such as di-tert-butylsilanol, presents a unique challenge due to the bulky substituents on the silicon atom. liverpool.ac.uk Traditional methods involving the hydrolysis of chlorosilanes can be difficult to control and may lead to the formation of undesired disiloxanes. liverpool.ac.uknih.gov

To overcome these challenges, several alternative strategies have been developed:

Catalytic Oxidation of Hydrosilanes: A prominent method involves the oxidation of the corresponding di-tert-butylhydrosilane. Various catalytic systems have been explored for this transformation. For example, manganese-catalyzed oxidation using hydrogen peroxide under neutral conditions has proven effective for a variety of organosilanes, including sterically hindered ones, affording silanols in high yields with minimal waste byproducts. liverpool.ac.ukresearchgate.net Another green approach utilizes cesium carbonate to catalyze the hydrolysis of hydrosilanes with water, offering mild reaction conditions and broad substrate compatibility. researchgate.netthieme-connect.com

Enzymatic Oxidation: Biocatalytic methods, such as the use of cytochrome P450 enzymes, have emerged as a selective and environmentally friendly route to silanols. nih.gov While yields for highly sterically hindered silanols can be limited, this method shows high selectivity for Si-H bond oxidation over other functional groups. nih.gov

Hydrolysis of Silyl Ethers: The controlled hydrolysis of silyl ethers, often derived from the reaction of di-tert-butylsilyl ditriflate with alcohols, provides another pathway to sterically encumbered silanols. nih.gov The stability of the di-tert-butylsilyl group allows for its use as a protecting group that can be selectively removed under specific conditions to reveal the silanol (B1196071). tudublin.ie

| Precursor | Reagent/Catalyst | Product | Key Features |

| Di-tert-butylsilyl Ditriflate | Diols, Base (e.g., Imidazole) | Cyclic Di-tert-butylsilylene Derivatives | Mild conditions, high yield, versatile for diol protection. tudublin.ienih.govresearchgate.net |

| Di-tert-butylhydrosilane | H2O2, Manganese Catalyst | Di-tert-butylsilanol | Neutral conditions, high yield, low waste. liverpool.ac.ukresearchgate.net |

| Di-tert-butylhydrosilane | H2O, Cesium Carbonate | Di-tert-butylsilanol | Mild conditions, green approach. researchgate.netthieme-connect.com |

| Alkenyl Silanol | mCPBA | Epoxide | Intermediate for further transformations. nih.gov |

Strategies for Introducing Amino Functionality into Silanol-Containing Scaffolds

Introducing an amino group into a molecule already containing a silanol presents its own set of synthetic considerations. The reactivity of both the silanol and the amino group must be managed to achieve the desired outcome.

One common strategy involves the use of bifunctional molecules that contain both an amino group (or a precursor) and a group reactive towards the silanol. For example, 3-aminopropanol can be grafted onto silanol defect sites in materials like silicalite-1. rsc.org The hydroxyl group of the aminopropanol (B1366323) condenses with the silanol group to form a stable C-O-Si linkage, thereby introducing the amino functionality. rsc.org

Another approach involves the use of aminosilanes, which are compounds containing both an amino group and a hydrolyzable group on the silicon atom, such as an alkoxy group. dakenchem.com These aminosilanes can react with surface silanols to form siloxane bonds, effectively functionalizing the surface with amino groups. acs.orgnih.gov The reactivity of aminoalkoxysilanes is often enhanced by the intramolecular catalytic effect of the amine group. nih.gov

In the context of discrete molecules, a di-tert-butylsilanol auxiliary can be used to direct reactions. For instance, a pendant di-tert-butylsilanol can participate in the ring-opening of aziridines, leading to the formation of protected amino alcohols in a single step. chemrxiv.orgnih.gov This strategy highlights the utility of the silanol group as a reactive handle to facilitate the introduction of amino functionalities. chemrxiv.orgnih.gov

Synthesis of Related Silicon-Amidoalkoxide Derivatives

The synthesis of silicon-amidoalkoxide derivatives, which contain both an amido and an alkoxide group attached to a silicon center, represents a related area of synthetic interest. These compounds can be viewed as analogs of amino-silanols where the amino group is part of an amide linkage and the hydroxyl group is a simple alkoxide.

The formation of such derivatives can be achieved through several routes. For example, the reaction of dichlorosilanes with an excess of a primary amine, such as tert-butylamine, can lead to the formation of bis(amino)silanes. chemicalbook.com These can then potentially react with alcohols to form amidoalkoxide derivatives.

A more direct approach involves the reaction of a chlorosilane with a species containing both an amino and a hydroxyl group. For instance, reacting a diorganodichlorosilane with an amino acid can lead to the formation of cyclic silicon complexes where the dianion of the amino acid acts as an (O,N)-chelating ligand. nih.gov While not strictly amidoalkoxides in all cases, these structures share the common feature of having both nitrogen and oxygen bound to the silicon atom.

Formation and Chemical Utilization of Amino(di-tert-butyl)silanolate Anions

The deprotonation of amino(di-tert-butyl)silanol would generate the corresponding amino(di-tert-butyl)silanolate anion. This anionic species would feature a nucleophilic oxygen center and could participate in a variety of chemical transformations.

While direct studies on the isolation and reactivity of the specific amino(di-tert-butyl)silanolate anion are not extensively detailed in the provided context, the behavior of related silanolate anions is well-documented. Silanolates are known to be effective nucleophiles and can participate in reactions such as Williamson ether synthesis-type reactions with alkyl halides to form silyl ethers.

In a broader context, the anions of α-amino acids have been shown to act as (O,N)-donor ligands in silicon coordination chemistry, forming various cyclic and spirocyclic complexes. nih.gov These complexes feature a silicon atom coordinated to both the carboxylate oxygen and the amino nitrogen of the amino acid. nih.gov This demonstrates the ability of a silicon center to accommodate both oxygen and nitrogen ligation from a single molecule, a principle that would underpin the reactivity of an amino(di-tert-butyl)silanolate anion. The formation of such anions would typically be achieved by treatment of the parent amino-silanol with a strong base. The resulting nucleophilic anion could then be employed in subsequent synthetic steps, for example, as a ligand for metal centers or as a nucleophile in organic reactions.

Structural Elucidation and Advanced Spectroscopic Characterization of Amino Di Tert Butyl Silanol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Silicon-Based Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of silicon-based compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For amino(di-tert-butyl)silanol, ¹H, ¹³C, and ²⁹Si NMR each offer unique and complementary data.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the hydrogen atoms within a molecule. In this compound, distinct signals are expected for the protons of the tert-butyl groups, the amino (NH₂) group, and the hydroxyl (OH) group.

The protons of the two tert-butyl groups are chemically equivalent and typically appear as a sharp singlet in the ¹H NMR spectrum. The chemical shift for these protons is generally found in the upfield region, characteristic of alkyl groups attached to a silicon atom.

The protons of the amino (NH₂) and hydroxyl (OH) groups are active in hydrogen exchange and their chemical shifts can be influenced by factors such as solvent, concentration, and temperature. The signals for these protons can appear as broad singlets. In some instances, the silanol (B1196071) proton peak can be observed around 4 ppm. researchgate.net The presence of exchangeable protons can be confirmed by a deuterium (B1214612) oxide (D₂O) exchange experiment, where the signals for the NH₂ and OH protons would diminish or disappear.

| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| tert-Butyl (C(CH₃)₃) | ~1.0 | Singlet |

| Amino (NH₂) | Variable, broad | Singlet |

| Hydroxyl (OH) | Variable, broad (~4.0) researchgate.net | Singlet |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound, two primary signals are expected in the ¹³C NMR spectrum, corresponding to the quaternary carbons and the methyl carbons of the tert-butyl groups.

The signal for the methyl carbons (C(CH₃)₃) will appear further upfield, while the signal for the quaternary carbons (C(CH₃)₃) will be downfield. The chemical shifts are influenced by the electronegativity of the silicon atom.

| Carbon Environment | Typical Chemical Shift (δ, ppm) |

| Methyl Carbons (C(C H₃)₃) | ~26-28 |

| Quaternary Carbons (C (CH₃)₃) | ~20-22 |

Silicon-29 (²⁹Si) NMR Spectroscopic Analysis

Silicon-29 NMR (²⁹Si NMR) is a powerful tool for directly probing the silicon environment in organosilicon compounds. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to the silicon atom. For this compound, the silicon atom is bonded to two tert-butyl groups, an amino group, and a hydroxyl group.

The presence of both an amino and a hydroxyl group on the silicon atom influences the electron density around the silicon nucleus, resulting in a characteristic chemical shift. The appearance of a new peak at -58.1 ppm in some systems is consistent with the presence of Si-OH groups. researchgate.net The chemical shifts for silanols are marked in red in some graphical representations of ²⁹Si NMR data. researchgate.net Generally, the ²⁹Si chemical shift for this type of compound would be expected in a specific region that distinguishes it from other silicon environments, such as siloxanes or chlorosilanes. researchgate.netrsc.org

| Silicon Environment | Typical Chemical Shift (δ, ppm) |

| Si(t-Bu)₂(NH₂)(OH) | Characteristic shift, potentially around -58 ppm researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, key vibrational bands corresponding to the O-H, N-H, Si-O, and Si-C bonds can be observed.

O-H Stretching: The hydroxyl group (Si-OH) exhibits a characteristic absorption band. Free, non-hydrogen-bonded silanol groups show a sharp band around 3690 cm⁻¹. gelest.com However, due to intermolecular or intramolecular hydrogen bonding, this peak often appears as a broad band in the range of 3200-3400 cm⁻¹. gelest.com

N-H Stretching: The amino group (NH₂) typically shows one or two bands in the region of 3300-3500 cm⁻¹. A primary amine will show two bands corresponding to symmetric and asymmetric stretching vibrations.

Si-O Stretching: A strong absorption band in the range of 810-950 cm⁻¹ is characteristic of the Si-O single bond in silanols. gelest.com

C-H Stretching and Bending: The tert-butyl groups will give rise to strong C-H stretching vibrations just below 3000 cm⁻¹ and characteristic bending vibrations, such as a doublet around 1370 and 1385 cm⁻¹. gelest.com

Si-C Stretching: Vibrations corresponding to the Si-C bond can also be observed in the fingerprint region of the spectrum.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance |

| O-H (Silanol) | Stretching (H-bonded) | 3200-3400 gelest.com | Broad, strong |

| O-H (Silanol) | Stretching (free) | ~3690 gelest.com | Sharp, medium |

| N-H (Amino) | Stretching | 3300-3500 | Medium, may show two bands |

| C-H (Alkyl) | Stretching | <3000 | Strong |

| C-H (t-Butyl) | Bending | ~1370, ~1385 gelest.com | Medium, doublet |

| Si-O | Stretching | 810-950 gelest.com | Strong |

X-ray Crystallography for Definitive Solid-State Structural Determination

This technique would reveal the tetrahedral geometry around the central silicon atom. Furthermore, it would provide crucial information about intermolecular interactions, particularly hydrogen bonding involving the amino (NH₂) and hydroxyl (OH) groups. These hydrogen bonds can lead to the formation of extended supramolecular structures, such as chains or networks, in the crystal lattice. The analysis of the crystal structure provides unambiguous proof of the molecular connectivity and stereochemistry.

Mechanistic Insights into the Reactivity of Amino Di Tert Butyl Silanol

Reactions Involving the Silanol (B1196071) Hydroxyl Group

The hydroxyl group of the di-tert-butylsilanol moiety is a potent nucleophile, capable of participating in a variety of intramolecular and intermolecular reactions. Its reactivity is often leveraged through tethering strategies, where the silanol is positioned to react with another functional group within the same molecule.

Pendant di-tert-butylsilanol groups can act as internal nucleophiles to trigger cyclization reactions. A notable example is the highly stereospecific cyclization of aziridine (B145994) silanols to form 1'-amino-tetrahydrofurans. nih.govresearchgate.net In these reactions, the silanol oxygen attacks the aziridine ring, leading to a five-membered tetrahydrofuran (B95107) product. nih.gov The stereochemical outcome of the cyclization is strictly controlled by the geometry of the starting aziridine. Trans di-substituted aziridine silanols consistently yield products with an erythro configuration, while cis di-substituted precursors result in a threo configuration. nih.govresearchgate.net This stereospecificity underscores a well-defined transition state, likely enforced by the geometric constraints of the intramolecular attack. Control experiments have shown that for this specific transformation, the silanol is not uniquely privileged, as other protected alcohol forms can also lead to the product. researchgate.net

The nature of the substrate plays a critical role in dictating the size of the heterocyclic ring that is formed. nih.gov While aziridine silanols preferentially form five-membered rings, other substrates can lead to different outcomes. nih.gov

The di-tert-butylsilanol group serves as an effective intramolecular nucleophile for the ring-opening of strained heterocycles like epoxides and aziridines. nih.govnih.govacs.org This strategy provides a powerful method for the synthesis of protected diols and amino alcohols with high regioselectivity and diastereoselectivity. nih.govresearchgate.net

Epoxide Ring-Opening: The intramolecular ring-opening of epoxides by a pendant di-tert-butylsilanol tether affords protected triols. researchgate.net The reaction proceeds with high regioselectivity and diastereoselectivity, a consequence of the geometric constraints imposed by the intramolecular approach. researchgate.net Silanol epoxides derived from various allylic and homoallylic alcohols are suitable substrates, leading to products from either endo- or exo-ring opening. nih.govresearchgate.net In certain cases, such as with silanol epoxides derived from 4-alkenyl silanols, an unusual rearrangement to tetrahydrofuran products can occur, likely through a sequence of tandem nucleophilic attacks. nih.govresearchgate.net

Aziridine Ring-Opening: Similarly, pendant silanols can open aziridine rings to furnish protected amino alcohols. ku.educhemrxiv.org For the reaction to proceed effectively, the aziridine must be activated with an appropriate N-substituent, such as a tosylate, mesylate, or carbamate (B1207046) group. nih.govacs.orgnih.gov The reaction is highly stereospecific, yielding 1'-amino-tetrahydrofurans. nih.gov This methodology has proven useful in the synthesis of natural products like (±)-Clavaminol H and (±)-dihydrosphingosine. acs.orgnih.gov

The table below summarizes typical conditions and outcomes for these ring-opening reactions.

| Heterocycle | Catalyst | Substrate N-Substituent | Product | Yield | Reference |

| Epoxide | Ph₃C⁺BF₄⁻ | N/A | Protected Diol | High | nih.govresearchgate.net |

| Epoxide | BINOL-phosphoric acid | N/A | Protected Diol | High | nih.govresearchgate.net |

| Aziridine | Sc(OTf)₃ | Tosylate | 1'-Amino-tetrahydrofuran | High | nih.govku.edu |

| Aziridine | Sc(OTf)₃ | Acetate | 1'-Amino-tetrahydrofuran | High | ku.edu |

| Aziridine | Sc(OTf)₃ | Cbz | 1'-Amino-tetrahydrofuran | Moderate | ku.edu |

| Aziridine | Sc(OTf)₃ | Phthalimido | 1'-Amino-tetrahydrofuran | 59% | ku.edu |

This table is for illustrative purposes and represents selected data. Yields are qualitative (High/Moderate) or quantitative as reported in the source.

The Michael addition involves the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org While the direct Michael addition of a silanol is not the most common transformation, silanol groups can play a crucial synergistic role, particularly in aza-Michael reactions where an amine is the nucleophile. mdpi.com In heterogeneous catalysis systems using mesoporous silica (B1680970), surface silanol groups can act as hydrogen-bond donors, activating the α,β-unsaturated system (the Michael acceptor). mdpi.com This activation facilitates the nucleophilic attack by the amine (the Michael donor). mdpi.com This cooperative catalysis between basic amine sites and acidic silanol sites on a solid support can enhance both reaction efficiency and enantioselectivity in asymmetric variants. mdpi.com

Ring-Opening Reactions of Strained Heterocycles (e.g., Aziridines, Epoxides) Mediated by Silanols

Reactivity Profiles of the Amino Functionality in Conjunction with Silanol Moieties

The interplay between the amino and silanol functionalities within the same molecule gives rise to unique reactivity. In the specific case of amino(di-tert-butyl)silanol, (Me3C)2Si(OH)NH2, the lithium salt exists as a tetramer forming a Li-O-cubane structure in the crystalline state. uni-goettingen.de This arrangement explains why reactions of the corresponding aminosilanolate with halosilanes result in the attachment of the incoming silyl (B83357) group to the oxygen atom, forming 1-amino-1,3-disiloxanes. uni-goettingen.de

A subsequent lithiation of these aminodisiloxanes can induce a rearrangement where the newly introduced silyl group migrates from the oxygen to the nitrogen atom, forming a 1-amino-1,3-siloxanolate. uni-goettingen.de This silyl group migration highlights the thermodynamic interplay between the Si-O and Si-N bonds, influenced by the electronic and steric environment. The rearrangement can be prevented kinetically by using sterically bulky silyl groups or thermodynamically by using electron-withdrawing SiF₃ groups. uni-goettingen.de

Catalytic Activation and Mechanistic Roles of Lewis Acids in Silanol-Promoted Transformations

Lewis acids are frequently essential catalysts for transformations involving silanols, particularly in the ring-opening of heterocycles. wikipedia.org They function by coordinating to a Lewis basic atom in the substrate, such as the oxygen of an epoxide or the nitrogen of an aziridine, thereby activating the substrate for nucleophilic attack. nih.govnih.govwikipedia.org

In the ring-opening of epoxides and aziridines by pendant silanols, Lewis acids like Scandium(III) triflate (Sc(OTf)₃) are highly effective. nih.govnih.gov The proposed mechanism involves the Lewis acid activating the epoxide or aziridine, which facilitates the intramolecular attack by the nucleophilic silanol oxygen. nih.govnih.gov However, the choice of Lewis acid is critical, as some, like Sc(OTf)₃, can also promote unproductive fragmentation of the starting material to di-tert-butylsilanediol. nih.gov The use of a mild base, such as NaHCO₃, is often employed to mitigate side reactions. nih.govresearchgate.net

The activity of Lewis acid catalysts is influenced by several factors, including the Lewis acidity of the metal cation and the nature of the associated ligands. acs.org More weakly coordinating ligands, such as trifluoromethanesulfonate (B1224126) (triflate), often lead to higher catalytic activity. acs.org In some systems, the interaction between a Lewis acid and a silanol group on a surface can generate a highly acidic bridging silanol, which in turn acts as a powerful Brønsted acid catalyst. researchgate.netosti.gov

Dehydrocoupling Processes Involving Silanols and Hydrosilanes

The dehydrocoupling reaction between a silanol (R₃Si-OH) and a hydrosilane (R'₃Si-H) provides a direct and atom-economical route to form a siloxane bond (Si-O-Si) with the liberation of dihydrogen (H₂). rsc.orgrsc.org This process can be catalyzed by a variety of transition metal complexes or by metal-free catalysts.

Recent studies have introduced Stryker's reagent ([(PPh₃)CuH]₆) as an efficient copper-based catalyst for this transformation, which operates under mild, ambient conditions with excellent chemoselectivity. rsc.orgrsc.org Other successful catalytic systems include those based on ruthenium, such as Ru₃(CO)₁₂. bohrium.com A metal-free approach utilizing the strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, has also been developed for the dehydrocoupling of sterically hindered polyhedral oligomeric silsesquioxane (POSS) silanols with hydrosilanes. acs.orgacs.org This metal-free method is notable for proceeding under mild conditions without the formation of corrosive byproducts. acs.org

| Catalyst System | Substrate Example | Key Features | Reference |

| [(PPh₃)CuH]₆ | Various silanols/hydrosilanes | Ambient conditions, high chemoselectivity | rsc.orgrsc.org |

| Ru₃(CO)₁₂ | POSS-silanols/hydrosilanes | Efficient for functionalized silsesquioxanes | bohrium.com |

| B(C₆F₅)₃ | POSS-silanols/hydrosilanes | Metal-free, mild conditions, no corrosive byproducts | acs.orgacs.org |

Applications of Amino Di Tert Butyl Silanol in Contemporary Organic Synthesis

The Di-tert-butyl Silanol (B1196071) Moiety as a Stereocontrol Element and Auxiliary

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical course of a reaction. wikipedia.org The di-tert-butyl silanol group has proven to be an effective auxiliary, leveraging its steric bulk and ability to act as a tether to guide reactions with high selectivity. nih.govnih.gov This functional group can be readily attached to molecules and later removed, making it a strategic choice for asymmetric synthesis. wikipedia.org

The synthesis of vicinal amino alcohols, a structural motif present in many biologically active molecules, is a significant challenge in organic chemistry. nih.govrsc.org A novel and effective strategy utilizes the intramolecular ring-opening of aziridines by a pendant di-tert-butyl silanol group. nih.govresearchgate.netscribd.com This method provides a direct route to protected vicinal amino alcohols in a single, highly regioselective transformation. nih.gov

The process typically begins with the synthesis of an alkenyl silanol, which can then be converted to an aziridine (B145994) silanol. nih.gov The subsequent ring-opening cyclization is often promoted by a Lewis acid, such as trityl tetrafluoroborate (B81430) (Ph₃C⁺BF₄⁻), affording the desired amino alcohol derivative. nih.gov This methodology is compatible with a range of N-substituted aziridines and has been successfully applied to the facile synthesis of several natural products, including (±)-Clavaminol H and (±)-dihydrosphingosine. nih.gov The di-tert-butyl silanol acts as a uniquely reactive functional handle in this context, guiding the nucleophilic attack of the silanol oxygen onto the aziridine ring. nih.govresearchgate.netresearchgate.net

Table 1: Synthesis of Vicinal Amino Alcohols via Aziridine Ring-Opening

| Starting Material | Product | Application | Reference |

|---|---|---|---|

| Aziridine with pendant silanol | Protected vicinal amino alcohol | Synthesis of (±)-Clavaminol H | nih.gov |

| Aziridine with pendant silanol | Protected vicinal amino alcohol | Synthesis of (±)-dihydrosphingosine | nih.gov |

| Aziridine with pendant silanol | Protected vicinal amino alcohol | Synthesis of (±)-N-hexanoyldihydrosphingosine | nih.gov |

| Aziridine with pendant silanol | Protected vicinal amino alcohol | Synthesis of (±)-des-acetyl-Clavaminol H | nih.gov |

This table illustrates the application of the silanol-mediated aziridine ring-opening strategy for the synthesis of various natural products and their analogues.

The silanol (Si-OH) group has been identified as a novel coordinating group for transition-metal catalysts, enabling new modes of stereocontrol in asymmetric reactions. rsc.orgrsc.org Researchers have designed and synthesized multifunctional chiral ligands that feature a silanol coordinating group integrated into a peptide-like aminoamide scaffold. rsc.orgrsc.orgchemrxiv.org These air-stable, crystalline ligands have been successfully employed in enantioselective copper-catalyzed N–H insertion reactions. rsc.orgchemrxiv.org

In this context, the silanol group participates in the formation of a hydrogen-bond-stabilized, silanol-chelating copper carbenoid complex. rsc.orgrsc.org This interaction is crucial for achieving high selectivity. The methodology has been used to produce unnatural amino acid derivatives with high enantiomeric ratios, overcoming traditional limitations associated with certain substrates like aryl diazoacetates. rsc.orgchemrxiv.org The modular design of these aminoamide silanol ligands allows for fine-tuning of steric and electronic properties to optimize reactivity and selectivity. rsc.org This represents the first instance of a silanol being used in a chelating ligand for transition-metal catalyzed enantioselective synthesis. rsc.orgrsc.org

Table 2: Enantioselective N-H Insertion Using Chiral Aminoamide Silanol Ligands

| Ligand | Substrates | Product | Enantiomeric Ratio (e.r.) | Reference |

|---|---|---|---|---|

| Aminoamide Silanol L3a | α-phenyl-α-diazoester, Aniline | Unnatural Amino Acid | High | chemrxiv.org |

| Aminoamide Silanol L3b | Aryl Diazoacetate | Unnatural Amino Acid | 91:9 | chemrxiv.org |

This table summarizes the performance of newly developed chiral silanol ligands in achieving high enantioselectivity in Cu-catalyzed N-H insertion reactions.

Facile Preparations of Enantioenriched Vicinal Amino Alcohols

Directed Functionalization of Unsaturated Hydrocarbon Scaffolds

The di-tert-butyl silanol group can be employed as a temporary tether to direct the functionalization of alkenes with remarkable control over regio- and diastereoselectivity. nih.govresearchgate.net This approach involves installing the silanol group onto an allylic or homoallylic alcohol, performing the directed reaction, and then potentially removing or further modifying the silanol handle. nih.gov

Silanoxymercuration: One of the first examples of using a silanol auxiliary for tethered olefin functionalization is the silanoxymercuration reaction. researchgate.netacs.org Allylic silanols, when treated with mercury(II) triflate (Hg(OTf)₂) and a mild base like sodium bicarbonate (NaHCO₃), undergo cyclization to form stable cyclic silanediol (B1258837) organomercurial compounds. researchgate.netacs.org The reaction is often highly diastereoselective and scalable. researchgate.net These organomercurial products are versatile synthetic intermediates. researchgate.netnih.gov A subsequent demercuration step, using reagents such as aqueous HCl or sodium borohydride, can lead to a formal rearrangement of the original primary allylic silanol into a secondary silanol bearing a terminal alkene. semanticscholar.orgmdpi.com Computational studies have shown that this rearrangement is under thermodynamic control and that the bulky di-tert-butylsilanol group is essential for achieving the observed product selectivity. semanticscholar.orgmdpi.com

Silanoxy-Iodination: Analogous to mercuration, a tethered silanoxy-iodination of allylic alcohols has also been developed. researchgate.netresearchgate.net This reaction provides access to useful silanediol organoiodide synthons with high regioselectivity and diastereocontrol. researchgate.netresearchgate.net The resulting organoiodides are valuable precursors for further transformations, including deiodination, C-N bond formation, and epoxide synthesis. researchgate.net

Strategic Implementation as a Tunable Functional Handle in Complex Molecular Synthesis

Beyond specific reactions, the di-tert-butyl silanol moiety is increasingly recognized as a strategic and tunable functional handle for the synthesis of complex molecules. nih.govnih.gov Its utility stems from several key characteristics:

Facile Installation and Removal: The group can be readily introduced onto alcohols using reagents like di-tert-butylsilyl bis(trifluoromethanesulfonate) and can be removed under standard conditions, such as treatment with fluoride (B91410) sources. nih.govrsc.org

Protecting Group: It serves as a robust protecting group for hydroxyl functionalities, compatible with a wide range of reaction conditions. nih.govnumberanalytics.com

Directing Auxiliary: As demonstrated in the reactions above, it acts as a temporary tether, bringing reactants into proximity and directing functionalization to specific sites with high stereocontrol. nih.govresearchgate.net

Reactive Handle: The silanol's own reactivity can be harnessed, as seen in the intramolecular ring-opening of epoxides and aziridines, where it functions as an internal nucleophile. nih.govnih.gov

This combination of features allows for its strategic deployment in multi-step syntheses, enabling transformations that would be difficult to achieve otherwise and adding significant value to the toolbox of synthetic chemists. researchgate.net

Integration into Amino Acid and Peptide Synthesis for Modified Bioconjugates

A significant application of the di-tert-butyl silanol group is in the late-stage functionalization of peptides, a key strategy for improving their stability and pharmacokinetic properties. rsc.orgnih.gov The silanol has been ingeniously employed as a bifunctional group for the chemo- and site-selective modification of tyrosine (Tyr) residues within peptides. rsc.orgrsc.org

In this approach, the silanol acts as both a protecting group for the phenolic hydroxyl of tyrosine and as a directing group for palladium-catalyzed C–H functionalization. rsc.orgnih.gov Specifically, it directs the ortho-olefination of the tyrosine ring. rsc.orgrsc.org The bulky di-tert-butyl groups on the silicon are thought to sterically hinder a second olefination, resulting in clean mono-functionalization. rsc.orgnih.gov

This methodology is compatible with various amino acids and has been successfully applied to peptides up to hexamers in length. nih.govsemanticscholar.org Furthermore, the strategy is compatible with orthogonal protection schemes and solid-phase peptide synthesis (SPPS), making it a powerful tool for creating modified bioconjugates. rsc.orgrsc.orgsemanticscholar.org Once the modification is complete, the silanol group can be efficiently cleaved, for example, with tetrabutylammonium (B224687) fluoride (TBAF). semanticscholar.org

Table 3: Pd-Catalyzed ortho-Olefination of Silanol-Protected Tyrosine Residues in Peptides

| Peptide Substrate | Olefin Reagent | Modified Peptide Yield | Reference |

|---|---|---|---|

| Boc-Y(Sil)-OMe | Acrylate tert-butyl ester | 76% | rsc.orgnih.gov |

| Tripeptides (N-terminus Tyr) | Acrylate tert-butyl ester | 41-50% | nih.gov |

| Tripeptides (C-terminus Tyr) | Acrylate tert-butyl ester | 43-45% | nih.gov |

| Dipeptides (C-terminus Tyr) | Acrylate tert-butyl ester | 48-57% | rsc.org |

This table shows the yields for the site-selective modification of various tyrosine-containing peptides using the silanol directing group strategy.

Coordination Chemistry and Catalytic Roles of Amino Di Tert Butyl Silanol Derived Ligands

Synthesis and Characterization of Metal Complexes Bearing Silanolate Ligands

The synthesis of metal complexes featuring silanolate ligands, derived from the deprotonation of silanols, is typically achieved through several established synthetic routes. A common and effective method is ligand exchange, or salt metathesis, where a metal precursor bearing labile ligands (e.g., halides, alkoxides, or amides) is treated with the corresponding silanol (B1196071). acs.orgmdpi.com For instance, molybdenum(VI) nitrido complexes with tripodal silanolate ligands have been successfully synthesized by reacting a precursor complex with triarylsilanols, leading to a quantitative ligand exchange. acs.org The acidity of the silanol's O-H group is a key factor, with more acidic silanols readily displacing less acidic alcohol-derived ligands like tert-butoxides. acs.orgnih.gov

Another route involves the direct reaction of a metal halide with the silanol in the presence of a base to neutralize the liberated HCl, or by reacting it with a metal-amide precursor, which releases a volatile amine byproduct. The choice of the metal precursor, solvent, and reaction conditions is crucial and often tailored to the specific metal and ligand system. For example, the reaction of [Pt(CH₃)Cl(η⁴-cod)] with a functionalized phosphine (B1218219) ligand resulted in a complex where the ligand coordinates in a P,N-bidentate fashion. d-nb.info

The characterization of these complexes is crucial for understanding their structure and bonding. X-ray crystallography is the definitive method for determining the solid-state molecular structure, providing precise information on bond lengths, bond angles, and the coordination geometry around the metal center. nih.govd-nb.inforsc.org This technique has been instrumental in revealing the often obtuse Si-O-M bond angles in silanolate complexes, which are indicative of the electronic influence of the siloxy group on the metal center. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. Multinuclear NMR, including ¹H, ¹³C, ³¹P, and ²⁹Si NMR, provides detailed information about the ligand framework and its coordination to the metal in solution. acs.orgd-nb.infoacs.org In particular, ²⁹Si NMR is diagnostic for observing the changes in the silicon environment upon coordination. acs.org For paramagnetic complexes, Electron Spin Resonance (ESR) spectroscopy is employed to study the electronic structure and the environment of the metal ion. rsc.org Other techniques such as Infrared (IR) spectroscopy, elemental analysis, and mass spectrometry (e.g., MALDI-TOF) are routinely used to confirm the identity and purity of the synthesized complexes. mdpi.comrsc.org

Table 1: Examples of Synthesized Metal Complexes with Silanolate and Related Ligands

| Metal Center | Ligand Type | Synthetic Precursor(s) | Characterization Methods | Reference(s) |

| Molybdenum(VI) | Tripodal Triarylsilanolate | [(tBuO)₃Mo≡N], Ar₃SiOH | X-ray, Multinuclear NMR | acs.org |

| Molybdenum(VI) | Phenyl-tert-butoxysilanolate | [MesC≡Mo{OSi(OtBu)₃}₃], Ph₂Si(OH)₂ | X-ray, ²⁹Si NMR, ¹³C NMR | acs.org |

| Zinc(II) | Functionalised 2,2′-dipicolylamine | L, ZnCl₂ | X-ray, IR, MALDI-TOF, NMR | rsc.org |

| Iridium(III) | 1,5-benzodiazepine-phosphine | {IrCl(μ-Cl)(η⁵-Cp*)}₂ | X-ray, ³¹P{¹H} NMR | d-nb.info |

| Copper(II) | Schiff Base | Salicylaldehyde, (S,S)-cyclohexanediamine, Cu(OAc)₂ | Elemental Analysis, IR | mdpi.comnih.gov |

Function of Di-tert-butylsilanediolate as an Anchor for High and Medium Oxidation State Metal Fragments

The di-tert-butylsilanediolate group, [(tBu)₂SiO₂]²⁻, derived from the double deprotonation of di-tert-butylsilanediol, serves as an exceptionally effective bidentate anchor for metal fragments, particularly those in high and medium oxidation states. The two bulky tert-butyl groups attached to the silicon atom impart significant steric hindrance, which kinetically stabilizes the resulting metal complexes by preventing unwanted intermolecular reactions, oligomerization, or decomposition pathways. acs.org

This anchoring capability has been demonstrated in the synthesis of novel complexes with tellurium and rhenium. For example, the reaction of di-tert-butylsilanediol, (tBu)₂Si(OH)₂, with tellurium tetrachloride (TeCl₄) yields (tBu)₂SiO₂(TeCl₂–μ-Cl₂–TeCl₂), where the diolate ligand anchors a dimeric Te₂Cl₆ unit. Similarly, its reaction with rhenium heptoxide (Re₂O₇) produces (tBu)₂Si(OReO₃)₂, in which two high-oxidation-state ReO₃ fragments are chelated by the silanediolate ligand. nih.gov In these structures, the (tBu)₂SiO₂ group functions as a robust, covalently bonded scaffold.

The concept extends to related tripodal silanolate ligands, which have proven capable of supporting highly reactive monomeric d³ electron species like [MoX₃] complexes. acs.org The ligand architecture, featuring a fence of bulky substituents, effectively shields the sensitive Mo(+3) center, making these otherwise exceptionally rare species accessible and stable. acs.org This stabilization is crucial for high-oxidation-state metals, which are often highly electrophilic and prone to reaction with solvent or other species. The silanolate framework provides a sterically protected and electronically suitable environment, allowing for the isolation and study of these reactive metal centers. The adaptability of the Si-O-M bond angle further allows the ligand to electronically accommodate the different needs of a metal center as it proceeds through various stages of a catalytic cycle. nih.gov

Exploration of Silanol-Containing Ligands in Non-Biological Catalytic Cycles

Ligands derived from silanols have found significant application in homogeneous catalysis, where their unique properties can be leveraged to control the activity and selectivity of metal catalysts. The electronic character of the silanolate ligand can be systematically modified by changing the substituents on the silicon atom, providing a powerful tool for fine-tuning catalyst performance. acs.orgresearchgate.net

A prominent example is the use of molybdenum alkylidyne complexes bearing silanolate ligands in alkyne metathesis. nih.govresearchgate.net These catalysts, such as [RC≡Mo{OSi(OtBu)₃₋ₙPhₙ}₃], exhibit exceptional functional group tolerance and activity, which is attributed to the electronic properties conferred by the silanolate ligands. nih.govacs.org The suppleness of the Si-O-Mo linkage allows the ligand to adapt to the changing electronic requirements of the molybdenum center throughout the catalytic cycle, stabilizing the metallacyclobutadiene intermediate without compromising the electrophilicity needed for the initial alkyne coordination. nih.gov This has enabled high-yielding metathesis reactions on complex, poly-functionalized molecules. researchgate.net

Beyond metathesis, silanol- and siloxide-containing ligands participate in other important catalytic transformations. For instance, computational studies have elucidated the mechanism for ethane (B1197151) dehydrogenation catalyzed by atomically dispersed Fe(II) and Fe(III) on silica (B1680970) (Fe@SiO₂). rsc.org The proposed catalytic cycle involves the heterolytic activation of a C-H bond by an Fe–OSi– pair, where a surface siloxide (a deprotonated silanol) acts as the proton acceptor. This is followed by a β-hydride elimination step to release ethylene (B1197577) and form an iron-hydride species, demonstrating the direct role of the siloxide ligand in the bond-breaking and bond-forming steps of the cycle. rsc.org

The mild acidity of silanols can also be exploited in concerted catalytic cycles. Silica-immobilized cyclic carbonates, in cooperation with surface silanol groups, have been shown to catalyze the hydrosilylation of aldehydes. acs.org In the proposed mechanism, the silanol activates the aldehyde by forming a hydrogen bond with the carbonyl oxygen, while the carbonate activates the silane (B1218182), facilitating an efficient hydride transfer. This cooperative catalysis highlights the versatile roles that silanol functionalities can play, acting not just as spectator ligands but as active participants in the catalytic process. acs.org

Table 2: Examples of Catalytic Reactions Involving Silanol/Silanolate-Derived Ligands

| Catalytic Reaction | Metal/Catalyst System | Ligand Type | Role of Ligand | Reference(s) |

| Alkyne Metathesis | Molybdenum Alkylidyne | Tripodal/Monodentate Silanolate | Electronic tuning, stabilization of catalytic cycle intermediates | nih.govresearchgate.net |

| Ethane Dehydrogenation | Fe(II)/Fe(III) @ SiO₂ | Surface Siloxide (Fe-OSi-) | C-H bond activation (proton acceptor) | rsc.org |

| Hydrosilylation of Aldehydes | SiO₂/Immobilized Carbonate | Surface Silanol | Concerted activation of aldehyde via H-bonding | acs.org |

| α-Amino Acid C-α Alkylation | Cu(II)/Ni(II) Salen Complexes | 2'-hydroxy-3',5'-di-tert-butyl-benzylidene | Steric/electronic influence on chiral catalysis | nih.gov |

Computational and Theoretical Investigations of Amino Di Tert Butyl Silanol Architectures

Application of Density Functional Theory (DFT) for Electronic Structure and Conformational Analysis

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and conformational landscape of organosilicon molecules. For a molecule like Amino(di-tert-butyl)silanol, DFT calculations, often using hybrid functionals like B3LYP or PBE0, provide deep insights into its fundamental properties. researchgate.net

DFT calculations are used to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles of the lowest energy conformers. The electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO-LUMO), and electrostatic potential, are also elucidated. The amino group acts as an electron-donating group, while the hydroxyl group has both electron-donating (lone pairs) and withdrawing (electronegative oxygen) characteristics. These electronic effects, coupled with the steric profile, are critical for the molecule's reactivity. Natural Bond Orbital (NBO) analysis, for instance, can be used to study charge transfer interactions within the molecule, such as those between the nitrogen lone pair and antibonding orbitals of the Si-C or Si-O bonds. researchgate.net

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| Si-O Bond Length | ~1.65 Å | Indicates the strength and nature of the silanol (B1196071) bond. |

| Si-N Bond Length | ~1.74 Å | Reflects the character of the silicon-nitrogen linkage. |

| Si-C Bond Length | ~1.90 Å | Longer than a typical C-C bond, reducing steric strain. |

| HOMO-LUMO Gap | 4-6 eV | Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity. uni-bonn.de |

| Conformational Energy (A-value for t-Bu on Si) | ~0.05 kcal/mol | Shows negligible preference for axial/equatorial in some silacyclohexanes due to long Si-C bonds, highlighting unique silicon stereoelectronics. mdpi.com |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens for mapping the intricate pathways of chemical reactions involving this compound. By modeling potential energy surfaces, researchers can identify transition states, reaction intermediates, and determine the activation energies that govern reaction rates.

For reactions involving the silanol group, such as condensations or its role as a nucleophile, DFT calculations can trace the movement of atoms throughout the process. For example, in the reaction of disilenes with water to form silanols, theoretical studies have revealed the existence of initial van der Waals complexes and detailed the subsequent electrophilic attack and rearrangement via a four-membered cyclic transition state. mdpi.com Similarly, in silanol-catalyzed amidations, computations have helped identify putative intermediates like silyl (B83357) esters and pinpoint the rate-determining step. nih.govmdpi.com

The amino group can act as a base, a nucleophile, or a directing group. Computational studies on related aminosilane (B1250345) reactions have shown that a second aminosilane molecule can act as a catalyst, facilitating proton transfer in a low-barrier process. nih.gov The reaction between the amino and silanol groups to form siloxane bridges through self-condensation is a critical pathway that can be modeled to understand and control polymerization. rsc.org

In a rearrangement of allylic silanols, computational investigations were crucial in demonstrating that the reaction is under thermodynamic control. nih.gov The calculations identified the transition state for the key rearrangement step and established that the reaction is feasibly reversible at room temperature by calculating the energy barriers for both the forward and reverse reactions. nih.gov

| Reaction Type / System | Calculated Activation Barrier (ΔG‡) | Computational Method/Basis Set | Reference |

|---|---|---|---|

| Allylic Silanol Rearrangement (Major Product) | 8 kcal/mol | Not Specified | nih.gov |

| Allylic Silanol Rearrangement (Minor Product) | 5.1 kcal/mol | Not Specified | nih.gov |

| Zr-catalyzed Amidation (Rate-determining step) | 10.9 kcal/mol | Not Specified | mdpi.com |

| Aminosilane + Silanol (H+ transfer) | Agrees with experiment (dynamic calc.) | Quantum Chemistry | nih.gov |

Predictive Modeling of Reactivity and Stereoselectivity in Silanol-Mediated Processes

Beyond elucidating known reactions, computational models can predict the reactivity and stereoselectivity of new processes mediated by this compound. The compound's bulky di-tert-butylsilyl group is not merely a passive spectator; it is a powerful stereodirecting element.

Computational studies have repeatedly shown that the di-tert-butylsilanol group is essential for product selectivity in various transformations. nih.gov In tethered reactions, where the silanol connects a reactant to an olefin, the steric demand of the silyl group can enforce a specific geometry in the transition state, leading to highly stereoselective outcomes. By modeling these transition states, the origins of this selectivity can be understood and predicted for new substrates. For instance, the high stereospecificity in cyclizations of homoallylic silanols was rationalized with DFT calculations, which showed the observed products to be both kinetically and thermodynamically preferred.

Predictive models can also be developed for catalytic applications. If this compound were used as a chiral ligand or catalyst, computational docking and transition state modeling could predict which enantiomer of a product would be favored. In a related system, DFT calculations revealed that a crucial pi-pi stacking interaction between a chiral silanol ligand and a substrate was responsible for high enantioselectivity. Such insights are invaluable for rational ligand design.

Furthermore, quantitative structure-property relationship (QSPR) models can correlate computed molecular descriptors (like orbital energies or charge distributions) with experimental outcomes (like reaction yields). While often applied to large datasets, these principles can be used to predict the relative reactivity of a series of substrates in a reaction catalyzed or mediated by this compound. mdpi.com

Quantum Chemical Studies on Silanol Hydrogen Bonding Networks

The presence of both a hydrogen bond donor (Si-OH) and a hydrogen bond donor/acceptor (N-H) in this compound allows for the formation of complex intra- and intermolecular hydrogen bonding networks. Quantum chemical calculations are essential for characterizing these non-covalent interactions, which profoundly influence the compound's physical properties, aggregation state, and role in molecular recognition and catalysis.

Calculations can determine the geometries and energies of various hydrogen-bonded dimers and larger oligomers. The possible hydrogen bonding motifs include O-H···N, N-H···O, and O-H···O interactions. Quantum chemical studies comparing these interactions have revealed their relative strengths and geometric preferences. nih.gov For example, analysis can reveal whether an intramolecular hydrogen bond between the amino and silanol groups is energetically favorable, which would constrain the molecule's conformation.

The Quantum Theory of Atoms in Molecules (QTAIM) is a particularly powerful method for analyzing hydrogen bonds. frontiersin.org By locating bond critical points (BCPs) in the electron density between a hydrogen atom and an acceptor atom (N or O), QTAIM provides rigorous evidence for the existence of a hydrogen bond and quantifies its strength based on the electron density and its Laplacian at the BCP. frontiersin.orgscielo.br

These studies are critical for understanding how this compound might interact with other molecules, such as solvents or substrates in a catalytic reaction. A computational study on triarylsilanol-catalyzed amidations highlighted the role of specific, weakly interacting SiOH pairs in organizing the amine and carboxylic acid reactants. mdpi.com Similarly, understanding the hydrogen bonding network of this compound is key to predicting its behavior in condensed phases and its efficacy in applications where such interactions are paramount.

| Hydrogen Bond Type | Typical Binding Energy (kcal/mol) | Typical Bond Length (H···Acceptor) | Significance |

|---|---|---|---|

| O-H····O | -5 to -8 | 1.7 - 1.9 Å | Strong interaction, important for silanol self-association. |

| N-H····O / O-H····N | -3 to -6 | 1.8 - 2.1 Å | Key interactions for intra- and intermolecular association between the functional groups. nih.gov |

| N-H····N | -1 to -3 | 2.2 - 2.5 Å | Weaker interaction, less likely to dominate the structure. nih.gov |

Future Research Directions and Emerging Paradigms in Amino Di Tert Butyl Silanol Chemistry

Development of Novel and Sustainable Synthetic Pathways

The traditional synthesis of silanols often involves the hydrolysis of chlorosilanes, a method that can be inefficient and environmentally taxing. mdpi.com Consequently, a significant future direction lies in the development of greener, more atom-economical, and sustainable synthetic routes. Catalytic oxidation of hydrosilanes represents a promising alternative. researchgate.net

Recent advancements have focused on metal-free and photocatalytic methods that operate under mild conditions. mdpi.com For instance, visible-light-mediated oxidation of silanes using organic photocatalysts like Eosin Y or Rose Bengal, with oxygen as the terminal oxidant, provides a green protocol for accessing silanols. mdpi.com Another innovative approach involves the use of Frustrated Lewis Pair (FLP) catalysis, which employs water as the oxidant to convert hydrosilanes to silanols with high selectivity, suppressing the formation of undesired siloxane byproducts. thieme-connect.com This method is a valuable metal-free alternative to existing photochemical and enzymatic processes. thieme-connect.com

Furthermore, plasmonic photocatalysts, such as Au-TiO₂, have demonstrated high activity and selectivity in the oxidation of organosilanes to silanols under mild aqueous or solvent-free conditions. acs.org These methods are capable of converting a broad range of sterically hindered hydrosilanes in excellent yields. acs.org The development of dual-atom catalysts, like the Cu-Co double-atom catalyst, has also been shown to significantly lower the activation energy for water splitting in silane (B1218182) oxidation, achieving high yields and selectivity. researchgate.net

A notable sustainable process involves the conversion of carbon dioxide and hydrosilane into silanol (B1196071) and methanol (B129727) via a silyl (B83357) formate (B1220265) intermediate, catalyzed by ruthenium complexes. researchgate.net This strategy not only produces valuable chemical building blocks but also establishes a circular economy by recycling the silicon-containing byproducts. researchgate.net

Table 1: Comparison of Modern Catalytic Methods for Silanol Synthesis

| Catalytic System | Substrate | Oxidant | Key Advantages | Yield | Reference |

|---|---|---|---|---|---|

| Frustrated Lewis Pair (B(ArF)₃/Aniline) | Hydrosilanes | Water | Metal-free, high selectivity, sustainable oxidant | 72-99% | thieme-connect.com |

| Photocatalysis (Au-TiO₂) | Dimethylphenylsilane | O₂/H₂O | High activity, mild conditions, solvent-free option | >99% | acs.org |

| Organoboron Photocatalysis (AQDAB) | Silanes | Oxygen | Metal-free, room temperature, green protocol | Moderate to good | mdpi.com |

| Dual-Atom Catalysis (CuCo-DAC) | Functional Silanes | Water | High efficiency, excellent selectivity, low activation energy | up to 98% | researchgate.net |

Expansion of Catalytic Applications Beyond Current Paradigms

While silanols have been used as ancillary ligands, their potential in asymmetric catalysis is an area of burgeoning interest. rsc.org The unique electronic properties and steric bulk of the di-tert-butylsilanol group make it an attractive component for designing novel chiral ligands. Future research is directed towards creating multifunctional chiral silanol ligands for a wider range of enantioselective transformations. rsc.org

A recent breakthrough involves the design of chiral aminoamide silanol ligands for copper-catalyzed enantioselective N-H insertion reactions, affording unnatural amino acids with high selectivity. rsc.org DFT calculations and structural analyses support a model where the silanol group participates in a hydrogen-bond-stabilized chelating complex with the metal center. rsc.org The modular nature of these ligands allows for fine-tuning of steric and electronic properties, which is crucial for optimizing reactivity and selectivity. rsc.org The longer Si-O bonds compared to C-O bonds in traditional alcohol-based ligands may also allow for improved steric modulation. rsc.org

Another emerging application is the use of triarylsilanols as organocatalysts for direct amidation reactions. acs.org Research has shown that electronically differentiated triarylsilanols can effectively catalyze the formation of amides from carboxylic acids and amines. acs.org Future work will likely focus on expanding the substrate scope, particularly to include more challenging secondary amines to form tertiary amides, and on mitigating catalyst decomposition and product inhibition. acs.org The development of more robust silanol catalysts, potentially based on the amino(di-tert-butyl)silanol scaffold, could overcome these limitations and broaden the utility of this green amidation methodology.

Integration into Advanced Materials Science for Surface Modification and Functionalization

The ability of silanols to react with surface hydroxyl groups makes them ideal candidates for the functionalization of various materials, including silica (B1680970) and silicon nanoparticles. rsc.orgethz.ch Future research will focus on leveraging the specific properties of this compound for creating advanced, functional surfaces.

A significant challenge in the functionalization of materials like silicon nanoparticles is the often harsh reaction conditions required. rsc.org Alkyl silanols have been shown to enable the rapid, room-temperature functionalization of hydrogen-terminated silicon surfaces, a process that is significantly faster than traditional methods. rsc.orgacs.org This catalyst-free grafting proceeds via an oxidative addition mechanism, forming stable Si-O-Si bonds. acs.org The use of this compound in such processes could introduce primary amine functionalities onto surfaces, which can then be used for subsequent bioconjugation or further chemical modification.

The modification of silica surfaces is another key area. While aminosilanization is commonly performed using trialkoxysilanes like 3-aminopropyltriethoxysilane (B1664141) (APTES), direct condensation with a stable amino-functionalized silanol offers a more controlled, single-step alternative. scielo.org.co Future work could explore the use of this compound to create well-defined monolayers on silica, glass, and other oxide surfaces for applications in chromatography, sensing, and as adhesion promoters. ethz.chresearchgate.net The bulky di-tert-butyl groups would likely prevent uncontrolled polymerization, leading to more ordered surface layers compared to smaller silane precursors. ethz.ch

Table 2: Applications of Silanols in Surface Modification

| Substrate | Silanol Type | Key Finding | Potential Application | Reference(s) |

|---|---|---|---|---|

| Hydrogen-Terminated Silicon Nanoparticles | Alkyl Silanols | Rapid (1 hr) functionalization at room temperature, improved fluorescence quantum yield. | Low-toxicity quantum dots for bio-imaging. | rsc.org |

| H-terminated Si(111) | Alkyl Silanols (mono-, bi-, tridentate) | Fast (15 min) catalyst-free surface modification, creating hydrophobic surfaces. | Stable, well-defined surface coatings for electronics and sensors. | acs.org |

| Silica (SiO₂) | 3-Aminopropyltriethoxysilane (forms silanols in situ) | Covalent attachment of amino groups for further functionalization (e.g., anchoring catalysts). | Heterogeneous catalysis, chromatography supports. | scielo.org.co |

Designing New Reactivity Profiles Through Structural Modulation

The reactivity of the silanol group is highly dependent on its structural and electronic environment. A key future direction is the rational design of new reactivity profiles by modulating the structure of the silanol-containing molecule. The di-tert-butyl silanol group is a particularly interesting scaffold for this research, as its steric bulk can be exploited to control reaction pathways. nih.govrsc.org

One paradigm involves using the silanol as a temporary, intramolecular nucleophile. Research has demonstrated that pendant di-tert-butyl silanols can participate in the ring-opening of activated aziridines and epoxides. nih.govnih.gov This strategy provides a powerful method for the synthesis of protected vicinal amino alcohols, which are important structural motifs in natural products. nih.gov The reaction proceeds with excellent regiocontrol, a common challenge in untethered approaches. nih.gov Future work will likely expand this methodology to other strained ring systems and explore its application in the asymmetric synthesis of complex molecules.

Structural modulation also plays a critical role in directing C-H functionalization reactions. By incorporating a di-tert-butyl silanol group onto a tyrosine residue in a peptide, it can act as a bifunctional directing group and protecting group for palladium-catalyzed ortho-olefination. rsc.orgrsc.org The bulky tert-butyl groups are thought to block one ortho position, ensuring mono-olefination. rsc.org Designing variants of the this compound structure could allow for the development of new site-selective functionalization reactions on complex biomolecules.

Furthermore, the arrangement and interaction of silanol groups on a surface dictate its properties and reactivity. Studies on silica surfaces have shown that "nearly free silanols"—those with weak mutual interactions—are the key moieties responsible for interacting with biological membranes. frontiersin.orgpnas.org By controlling the synthesis and processing of materials functionalized with this compound, it may be possible to control the presentation of the silanol and amino groups on the surface, thereby designing specific reactivity profiles for applications in biomaterials and catalysis. researchgate.net

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing Amino(di-tert-butyl)silanol with high purity?

- Methodology : Use controlled hydrolysis of tert-butoxy precursors under inert conditions. Monitor reaction progress via <sup>1</sup>H/<sup>13</sup>C NMR to confirm the formation of silanol groups and tert-butyl substituents. For example, synthesis pathways involving tert-butyl chlorosilane intermediates yield ~30–40% under optimized conditions .

- Key considerations : Avoid excess moisture to prevent premature condensation. Use anhydrous solvents (e.g., THF) and low temperatures to stabilize silanol intermediates .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodology : Conduct hydrolysis kinetic studies at varying pH (3–9). Amino groups enhance stability in neutral/basic conditions by suppressing silanol self-condensation, while acidic conditions (pH < 4) accelerate gelation due to protonated amino groups reducing electrostatic stabilization .

- Data : Shelf life increases by 50% in pH 7–8 buffers compared to pH 5 .

Q. What spectroscopic techniques are effective for characterizing this compound’s structure?

- Methodology :

- FT-IR : Identify silanol (Si–OH, ~3200–3700 cm⁻¹) and tert-butyl (C–H, ~2900 cm⁻¹) groups.

- NMR : Use <sup>29</sup>Si NMR to distinguish between silanol (–90 to –100 ppm) and siloxane (–110 to –120 ppm) species .

Advanced Research Questions

Q. How do this compound’s surface interactions influence proton exchange in catalytic or sorption applications?

- Methodology : Apply surface complexation models (SCM) to quantify protonation equilibria. For example:

- Electric double-layer effects : Silanol groups deprotonate adjacent amino groups, altering surface charge. Use potentiometric titration and zeta potential measurements to validate SCM predictions .

- Data : At pH 7, ~60% of amino groups remain protonated, enhancing CO2 chemisorption .

Q. What role does this compound play in modifying inorganic-organic interfaces (e.g., graphene oxide composites)?

- Methodology : Functionalize surfaces via covalent bonding between silanol groups and hydroxyl-rich substrates (e.g., SiO2 or GO).

- Steps : Hydrolyze amino silane precursors, deposit on substrates, and anneal (80–120°C) to form siloxane linkages. Confirm bonding via XPS (Si–O–Si peaks at ~103 eV) .

- Application : Enhanced nucleation sites for C-S-H gel growth in cementitious materials, improving mechanical strength by 20% .

Q. How can computational modeling optimize this compound’s use in gas capture?

- Methodology : Perform DFT or MD simulations to study CO2/CH4 adsorption.

- Key findings : Silanol groups enable CO2 physisorption (ΔG ≈ −15 kJ/mol), while amino-propyl chains promote chemisorption. Pore curvature and alkyl density modulate selectivity; intermediate pore sizes maximize CO2/CH4 selectivity ratios (3:1) .

Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.